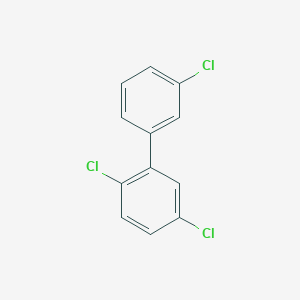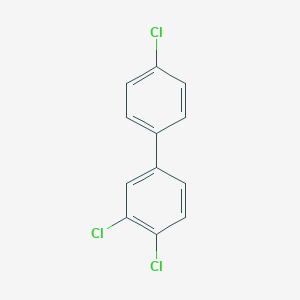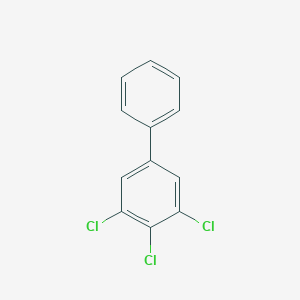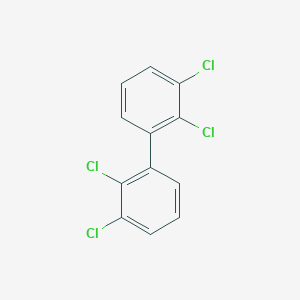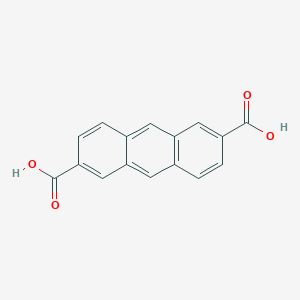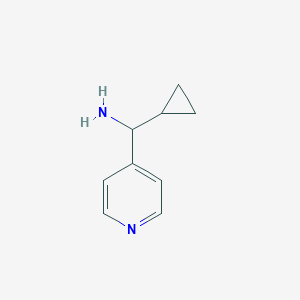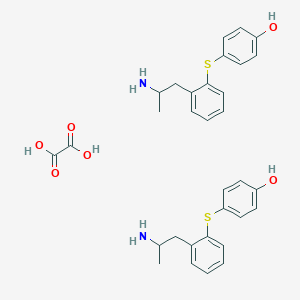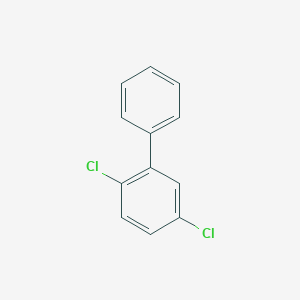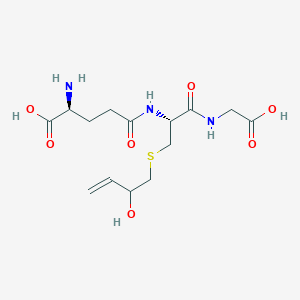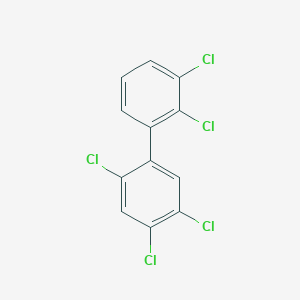
Coroxon
Vue d'ensemble
Description
Coroxon is a chemical compound with the molecular formula C14H16ClO6P . It contains 38 atoms in total, including 16 Hydrogen atoms, 14 Carbon atoms, 6 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom . It also contains a total of 39 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 phosphate/thiophosphate .
Molecular Structure Analysis
This compound’s molecular structure includes 2 six-membered rings and 1 ten-membered ring . It also contains 1 aliphatic ester and 1 phosphate/thiophosphate . The molecule contains a total of 39 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, and 3 double bonds .Applications De Recherche Scientifique
Inhibition de la Corrosion
Coroxon s'est avéré efficace dans le domaine de l'inhibition de la corrosion . Les inhibiteurs de corrosion organiques (ICO) comme this compound présentent de bonnes perspectives d'application et sont largement utilisés pour la protection anticorrosion de surface des matériaux métalliques . Ils présentent généralement des avantages tels qu'une bonne adsorption métallique, une faible résistance à l'oxydation, une bonne stabilité thermique et chimique, et une protection environnementale verte .
Protection de l'Acier au Carbone
Dans l'industrie pétrolière et gazière, this compound a été utilisé comme inhibiteur de corrosion vert pour la protection de l'acier au carbone . Cette application est particulièrement importante dans les environnements où la corrosion induite par le CO2 est une préoccupation .
Technologies Durables
L'utilisation de this compound s'aligne sur les progrès des technologies durables et vertes pour l'atténuation de la corrosion . Ceci est motivé par la sensibilisation croissante aux considérations écologiques et les réglementations environnementales strictes .
Liquides Ioniques
This compound a été utilisé dans le développement de liquides ioniques contenant du N±, qui se sont avérés prometteurs comme « inhibiteurs de corrosion de nouvelle génération » pour les substrats métalliques . Ces liquides ioniques ont la capacité d'être adsorbés, suivis de la formation d'un film barrière efficace sur les surfaces métalliques
Safety and Hazards
While specific safety and hazard information for Coroxon is not available, organophosphorus compounds in general are known to be toxic and pose significant health risks . They can cause severe skin burns and eye damage . In addition, they can create electrical hazards and cause leaks in pipes and tanks .
Orientations Futures
One potential future direction for research on Coroxon and similar organophosphorus compounds is their microbial degradation . Microorganisms capable of degrading these compounds could be used for environmental remediation, decontamination of foods, and as antidotes for organophosphorus poisoning . Another potential area of research is the development of new methods for the analysis of the physical characteristics of such compounds .
Mécanisme D'action
Target of Action
Coroxon, an organophosphorus compound, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve impulse transmission, and its inhibition can lead to overstimulation of nerve impulses, convulsions, respiratory failures, and potentially death .
Mode of Action
This compound acts as a proinsecticide, which means it requires in vivo bioactivation to exert its toxic effects . This activation is mediated by cytochrome P450 (CYP) monooxygenases , which convert this compound into its active form . The activated this compound then inhibits AChE, disrupting nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway involved in this compound’s action is its conversion from a proinsecticide to an active insecticide. This conversion is facilitated by CYP monooxygenases . Once activated, this compound inhibits AChE, leading to an accumulation of acetylcholine and overstimulation of nerve impulses .
Pharmacokinetics
The pharmacokinetics of this compound, like many other compounds, can be influenced by various physiological functions that may vary with the time of day . These include absorption, distribution, metabolism, and elimination . .
Result of Action
The primary result of this compound’s action is the inhibition of AChE, leading to an overstimulation of nerve impulses . This can cause convulsions, respiratory failures, and potentially death . In the environment, certain microorganisms, such as Pseudomonas monteilli, can use this compound as their sole phosphorus source, indicating a potential role in bioremediation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain mites exhibit high levels of resistance to this compound due to a suppression of the CYP-mediated activation step . Additionally, the presence of certain microorganisms in the environment can influence the action of this compound, as they can utilize it as a phosphorus source .
Propriétés
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO6P/c1-4-18-22(17,19-5-2)21-10-6-7-11-9(3)13(15)14(16)20-12(11)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMERLIFOUIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037513 | |
| Record name | Coumaphos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321-54-0 | |
| Record name | Coumaphos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coroxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumaphos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl diethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COROXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS49K9Q80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




